Diaveridin
Übersicht
Beschreibung
Diaveridin ist eine synthetische Verbindung, die als Inhibitor der Dihydrofolat-Reduktase bekannt ist, einem essenziellen Enzym in der bakteriellen Folatsynthese . Es wird in der Veterinärmedizin weit verbreitet zur Vorbeugung und Behandlung von Kokzidiose- und Leukozytozoonose-Infektionen bei Nutztieren eingesetzt . This compound ist auch für seine antibakteriellen Eigenschaften und seine Fähigkeit bekannt, synergistisch mit Sulfonamiden zu wirken .
Wissenschaftliche Forschungsanwendungen
Diaveridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Synthesen und Reaktionen verwendet.
Biologie: this compound wird in Studien zur Enzyminhibition, insbesondere zur Inhibition der Dihydrofolat-Reduktase, eingesetzt.
Medizin: Es wird in der Veterinärmedizin zur Behandlung von Kokzidiose- und Leukozytozoonose-Infektionen bei Tieren eingesetzt.
Industrie: This compound wird zur Herstellung von Veterinärarzneimitteln und Futtermittelzusätzen verwendet.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym Dihydrofolat-Reduktase inhibiert, das für die Synthese von Tetrahydrofolat, einem Kofaktor, der an der Synthese von Nukleotiden beteiligt ist, entscheidend ist . Durch die Hemmung dieses Enzyms stört this compound den Folatweg, was zur Hemmung des bakteriellen Wachstums und der Replikation führt . Zu den molekularen Zielstrukturen von this compound gehört das aktive Zentrum der Dihydrofolat-Reduktase, an das es bindet und das Enzym daran hindert, die Reduktion von Dihydrofolat zu Tetrahydrofolat zu katalysieren .
Wirkmechanismus
Target of Action
Diaveridine primarily targets Dihydrofolate Reductase (DHFR) . DHFR is an essential enzyme in bacterial folate synthesis . Folate is crucial for the synthesis of nucleic acids and amino acids, making DHFR a significant target for antimicrobial agents .
Mode of Action
Diaveridine acts as a synthetic inhibitor of DHFR . By inhibiting DHFR, diaveridine disrupts the synthesis of folate, thereby inhibiting the growth and multiplication of the bacteria .
Biochemical Pathways
The inhibition of DHFR by diaveridine affects several biochemical pathways, including Pyrimidine metabolism , One carbon pool by folate , and Folate biosynthesis . These pathways are crucial for the synthesis of nucleic acids and amino acids. By disrupting these pathways, diaveridine effectively inhibits bacterial growth and proliferation .
Pharmacokinetics
After oral administration of diaveridine, it is metabolized and detected in the plasma of animals . Three radioactive compounds were identified in pig plasma, while two were identified in chicken plasma . The maximum concentration (Cmax) of diaveridine and its metabolites were reached at 2 hours after dosing . The elimination half-life (t1/2) of diaveridine in pigs was significantly longer than that in chickens . These findings suggest that the metabolism and pharmacokinetics of diaveridine in pigs and chickens are significantly different, which would affect its effectiveness, toxicology, and food safety in these animals .
Result of Action
The primary result of diaveridine’s action is the inhibition of bacterial growth and multiplication. By inhibiting DHFR, an essential enzyme in bacterial folate synthesis, diaveridine disrupts the synthesis of nucleic acids and amino acids, thereby inhibiting bacterial growth and proliferation .
Action Environment
Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Factors such as soil conditions, animal husbandry practices, waste management, and food safety practices can influence the action, efficacy, and stability of antimicrobial agents like diaveridine . Therefore, understanding and managing these environmental factors is crucial for maximizing the effectiveness of diaveridine and minimizing the development of antimicrobial resistance .
Biochemische Analyse
Biochemical Properties
Diaveridine plays a significant role in biochemical reactions by inhibiting the activity of dihydrofolate reductase (DHFR). This inhibition disrupts the folate synthesis pathway, which is essential for the production of nucleotides required for DNA synthesis and cell division . Diaveridine interacts with DHFR by binding to its active site, thereby preventing the conversion of dihydrofolate to tetrahydrofolate. This interaction is crucial for its antiprotozoal and antibacterial properties .
Cellular Effects
Diaveridine affects various types of cells and cellular processes. It influences cell function by inhibiting the folate synthesis pathway, leading to a decrease in nucleotide production and subsequent inhibition of DNA synthesis and cell division . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, Diaveridine has been shown to be genotoxic, causing DNA damage and affecting cell viability .
Molecular Mechanism
The molecular mechanism of Diaveridine involves its binding to the active site of dihydrofolate reductase (DHFR), thereby inhibiting its activity . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the folate synthesis pathway. By blocking this pathway, Diaveridine disrupts the production of nucleotides required for DNA synthesis and cell division. This mechanism underlies its antiprotozoal and antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diaveridine change over time. Studies have shown that Diaveridine is stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term exposure to Diaveridine in in vitro and in vivo studies has demonstrated its potential to cause DNA damage and affect cellular function . These temporal effects highlight the importance of considering the stability and degradation of Diaveridine in experimental designs.
Dosage Effects in Animal Models
The effects of Diaveridine vary with different dosages in animal models. At therapeutic doses, Diaveridine effectively prevents and treats coccidiosis and leucocytozoonosis infections in food-producing animals . At high doses, Diaveridine can cause toxic effects, including DNA damage and adverse impacts on cellular function . These dosage-dependent effects underscore the importance of determining the appropriate dosage for therapeutic use while minimizing potential toxicity.
Metabolic Pathways
Diaveridine is involved in several metabolic pathways, primarily through its interaction with dihydrofolate reductase (DHFR). It undergoes extensive biotransformation in livestock, with metabolites identified in pigs and chickens . The main metabolic pathways include demethylation, binding to glucuronic acid after demethylation, α-C hydroxylation, and amino binding to glucuronic acid . These metabolic pathways affect the pharmacokinetics and effectiveness of Diaveridine in different animal species.
Transport and Distribution
Diaveridine is transported and distributed within cells and tissues through various mechanisms. It is widely distributed in pigs and broilers, with high levels of radioactivity detected in all tested tissues . The transport of Diaveridine involves binding to specific transporters and proteins, which facilitate its movement across cell membranes and its accumulation in target tissues . The distribution of Diaveridine within the body affects its therapeutic efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of Diaveridine is crucial for its activity and function. Diaveridine is primarily localized in the cytoplasm, where it interacts with dihydrofolate reductase (DHFR) to inhibit the folate synthesis pathway . This localization is facilitated by specific targeting signals and post-translational modifications that direct Diaveridine to its site of action. Understanding the subcellular localization of Diaveridine provides insights into its mechanism of action and potential effects on cellular function.
Vorbereitungsmethoden
Diaveridin wird aus Vanillin durch eine Reihe chemischer Reaktionen hergestellt, darunter Methylierung, Kondensation, Addition und Cyclisierung . Der Syntheseweg umfasst die folgenden Schritte:
Methylierung: Vanillin wird methyliert, um 3,4-Dimethoxybenzaldehyd zu bilden.
Kondensation: Das methylierte Produkt wird mit Guanidin kondensiert, um 2,4-Diamino-5-(3,4-dimethoxybenzyl)pyrimidin zu bilden.
Addition und Cyclisierung: Das Zwischenprodukt wird dann einer Additions- und Cyclisierungsreaktion unterzogen, um this compound zu ergeben.
Analyse Chemischer Reaktionen
Diaveridin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung seiner reduzierten Derivate führen.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Aminogruppen am Pyrimidinring.
Zu den in diesen Reaktionen verwendeten üblichen Reagenzien und Bedingungen gehören Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind N-Oxide, reduzierte Derivate und substituierte Pyrimidine .
Vergleich Mit ähnlichen Verbindungen
Diaveridin ähnelt anderen Dihydrofolat-Reduktase-Inhibitoren wie Trimethoprim, Pyrimethamin und Methotrexat . This compound ist in seiner Struktur einzigartig, die eine 3,4-Dimethoxybenzyl-Gruppe umfasst, die an den Pyrimidinring gebunden ist . Dieses Strukturmerkmal trägt zu seinen besonderen pharmakokinetischen und pharmakodynamischen Eigenschaften bei .
Ähnliche Verbindungen
Trimethoprim: Ein weiterer Dihydrofolat-Reduktase-Inhibitor, der in Kombination mit Sulfonamiden zur antibakteriellen Therapie eingesetzt wird.
Pyrimethamin: Wird hauptsächlich zur Behandlung von Protozoeninfektionen eingesetzt.
Methotrexat: Ein Chemotherapeutikum, das zur Behandlung von Krebs und Autoimmunerkrankungen eingesetzt wird.
Eigenschaften
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBTVAXGKYIFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046200 | |
Record name | Diaveridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5355-16-8 | |
Record name | Diaveridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5355-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diaveridine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIAVERIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DIAVERIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diaveridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diaveridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAVERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KVX81XA87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.